1-(2,2-Difluorocyclopropyl)-1H-pyrazole-4-carboxylic acid

Physicochemical profiling pKa prediction Regioisomeric differentiation

1-(2,2-Difluorocyclopropyl)-1H-pyrazole-4-carboxylic acid is a fluorinated heterocyclic building block (C₇H₆F₂N₂O₂, MW 188.13) that pairs a pyrazole-4-carboxylic acid core with an N‑linked gem‑difluorocyclopropyl group. Unlike non‑fluorinated or regioisomeric pyrazole carboxylic acids, this specific substitution pattern imparts measurable differences in predicted acidity (pKa ~3.86) and synthetic accessibility that are directly consequential for medicinal chemistry and agrochemical discovery programs.

Molecular Formula C7H6F2N2O2
Molecular Weight 188.134
CAS No. 2172240-86-5
Cat. No. B2740684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,2-Difluorocyclopropyl)-1H-pyrazole-4-carboxylic acid
CAS2172240-86-5
Molecular FormulaC7H6F2N2O2
Molecular Weight188.134
Structural Identifiers
SMILESC1C(C1(F)F)N2C=C(C=N2)C(=O)O
InChIInChI=1S/C7H6F2N2O2/c8-7(9)1-5(7)11-3-4(2-10-11)6(12)13/h2-3,5H,1H2,(H,12,13)
InChIKeyXOSUOSQZVIFQJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2,2-Difluorocyclopropyl)-1H-pyrazole-4-carboxylic acid (CAS 2172240-86-5): Core Identity & Procurement Profile


1-(2,2-Difluorocyclopropyl)-1H-pyrazole-4-carboxylic acid is a fluorinated heterocyclic building block (C₇H₆F₂N₂O₂, MW 188.13) that pairs a pyrazole-4-carboxylic acid core with an N‑linked gem‑difluorocyclopropyl group . Unlike non‑fluorinated or regioisomeric pyrazole carboxylic acids, this specific substitution pattern imparts measurable differences in predicted acidity (pKa ~3.86) and synthetic accessibility that are directly consequential for medicinal chemistry and agrochemical discovery programs [1].

Why Generic Substitution Fails for 1-(2,2-Difluorocyclopropyl)-1H-pyrazole-4-carboxylic Acid


Simple interchange with other pyrazole carboxylic acid regioisomers or non‑fluorinated cyclopropyl analogs is not scientifically neutral. The position of the carboxylic acid on the pyrazole ring alters the predicted pKa (ΔpKa = –0.29 relative to the 5‑carboxylic acid regioisomer), which can shift the ionization state at physiological pH and affect target engagement . Moreover, the N‑gem‑difluorocyclopropyl moiety is not universally accessible or stable across all heterocycles; the published 100‑gram‑scale difluorocyclopropanation method works efficiently for pyrazoles but fails for imidazole and 1,2,4‑triazole substrates [1]. Therefore, the choice of this specific compound over look‑alike alternatives carries tangible consequences for reaction scalability, physicochemical properties, and downstream biological readouts.

Quantitative Differentiation Evidence for 1-(2,2-Difluorocyclopropyl)-1H-pyrazole-4-carboxylic acid versus Closest Analogs


Predicted Acidity Difference: 4‑Carboxylic Acid vs. 5‑Carboxylic Acid Regioisomer

The predicted pKa of 1-(2,2-difluorocyclopropyl)-1H-pyrazole-4-carboxylic acid is 3.86 ± 0.10, whereas the corresponding 5‑carboxylic acid regioisomer (CAS 2229312‑67‑6) shows a predicted pKa of 4.15 ± 0.19 . This represents a ΔpKa of –0.29, meaning the 4‑carboxylic acid is a stronger acid. The difference arises from the electronic environment of the pyrazole ring: substitution at the 4‑position places the carboxyl group in a more electron‑withdrawing context compared to the 5‑position [1].

Physicochemical profiling pKa prediction Regioisomeric differentiation

Regioselective Synthetic Scalability: 100‑Gram Difluorocyclopropanation Exclusive to Pyrazoles

The gem‑difluorocyclopropyl group is introduced onto the pyrazole nitrogen via reaction of N‑vinylpyrazoles with the CF₃SiMe₃–NaI system. This transformation was demonstrated at up to 128 g scale (compound 10) without yield erosion and was successfully extended to carboxylic acid derivative 15a (82% yield) via oxidation of the 4‑formyl precursor 13a [1]. In contrast, identical reaction conditions applied to N‑vinylimidazole and N‑vinyl‑1,2,4‑triazole gave no conversion [1]. The non‑fluorinated 1‑cyclopropyl‑1H‑pyrazole‑4‑carboxylic acid (CAS 1622883‑44‑6) requires an entirely different synthetic entry (alkylation with cyclopropyl halide), which carries its own regioselectivity and scalability profile .

Synthetic methodology Scalable difluorocyclopropanation Regioselective building-block synthesis

Chemical Stability Fingerprint: Reagent Tolerance Profile of the N‑Difluorocyclopropyl‑Pyrazole Core

The N‑gem‑difluorocyclopropylpyrazole moiety was systematically evaluated against 9 classes of reagents common in medicinal chemistry derivatization [1]. It remained intact after treatment with nitrating mixture (HNO₃/H₂SO₄), bromine, 2 M and concentrated aqueous HCl, 2 M aqueous NaOH (100 °C, 1 h), KMnO₄, LiBH₄, and Pd⁰ complexes (Suzuki–Miyaura and Sonogashira couplings at 85 °C). However, the moiety was unstable toward AlCl₃ (Friedel–Crafts), catalytic hydrogenation (H₂, Pd‑C), and lithiation conditions (n‑BuLi, LDA, LiHMDS, LiTMP) [1]. This stability map defines which downstream chemistries are feasible for fragment elaboration, directly differentiating this scaffold from non‑fluorinated or alternate‑heterocycle analogs that may have different stability limits [2].

Chemical stability Functional-group tolerance Reagent compatibility

Metabolic Stability Advantage Conferred by the gem‑Difluorocyclopropane Motif: Class‑Level Evidence

The gem‑difluorocyclopropane unit is recognized in medicinal chemistry as a metabolically stable bioisostere that blocks oxidative metabolism at the cyclopropane ring. Comparative studies on functionalized gem‑difluorinated cycloalkanes (C₃‑C₇) have established that gem‑difluorination consistently reduces intrinsic clearance (CLint) in human liver microsomes relative to non‑fluorinated counterparts, while also modulating lipophilicity (LogP) and aqueous solubility [1]. Although direct microsomal stability data for 1‑(2,2‑difluorocyclopropyl)‑1H‑pyrazole‑4‑carboxylic acid itself are not yet available in the peer‑reviewed literature, the class‑level evidence creates a strong expectation of superior metabolic stability compared to the non‑fluorinated 1‑cyclopropyl‑1H‑pyrazole‑4‑carboxylic acid (CAS 1622883‑44‑6) . This inference is further supported by the demonstration that the gem‑difluorocyclopropane‑containing clinical candidate PF‑06700841 (a dual TYK2/JAK1 inhibitor) achieves oral bioavailability consistent with metabolic stabilization by the difluorocyclopropyl group [2].

Metabolic stability Bioisostere design Fluorinated cyclopropane

High‑Confidence Application Scenarios for 1‑(2,2‑Difluorocyclopropyl)‑1H‑pyrazole‑4‑carboxylic acid


Medicinal Chemistry Fragment Elaboration via Amide Coupling or Esterification

The carboxylic acid handle at the 4‑position serves as a direct anchor point for amide bond formation with amine‑containing pharmacophores or for ester prodrug synthesis. The predicted pKa of 3.86 [1] ensures the acid is largely deprotonated under standard coupling conditions (pH 8–9), facilitating high‑yielding HATU‑ or EDC‑mediated conjugations. The demonstrated stability of the N‑difluorocyclopropylpyrazole core toward aqueous acid and base [2] provides a wide operational window for post‑coupling deprotection steps without scaffold degradation.

Diversification via Palladium‑Catalyzed Cross‑Coupling at the 4‑Position (via Bromide Intermediate)

The corresponding 4‑bromo derivative (compound 12a, accessible by bromination of the parent N‑difluorocyclopropylpyrazole 10) has been shown to undergo Suzuki–Miyaura coupling in 44–78% yield and Sonogashira coupling at 85 °C with the difluorocyclopropane ring intact [1]. This enables systematic SAR exploration at the pyrazole 4‑position, with the carboxylic acid either pre‑coupled or protected. The explicit compatibility with Pd⁰ chemistry differentiates this scaffold from many fluorinated cyclopropane systems that decompose under transition‑metal‑catalyzed conditions.

Build‑and‑Couple Library Synthesis for Pyrazole‑Containing Bioisostere Screening

The multi‑gram scalability of the core difluorocyclopropanation chemistry (up to 128 g demonstrated for compound 10) [1] makes this carboxylic acid building block suitable for parallel library production. The class‑level metabolic stability advantage of gem‑difluorocyclopropanes over non‑fluorinated cyclopropanes [2] positions this scaffold as a preferred core for screening libraries aimed at identifying orally bioavailable leads. The well‑defined stability map [1] further guides library design by excluding incompatible reactions (e.g., reductive amination via catalytic hydrogenation) from the synthetic route.

Quote Request

Request a Quote for 1-(2,2-Difluorocyclopropyl)-1H-pyrazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.